molecular formula C24H35NO4 B033313 Arachidonic Acid N-Hydroxysuccinimidyl Ester CAS No. 187224-28-8

Arachidonic Acid N-Hydroxysuccinimidyl Ester

Cat. No.: B033313
CAS No.: 187224-28-8
M. Wt: 401.5 g/mol
InChI Key: PGXVZDBDYJGWCM-DOFZRALJSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a polyunsaturated fatty acid chain, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the reaction of a pyrrolidinone derivative with a polyunsaturated fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid chain.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid chain can be oxidized to form peroxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyrrolidinone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidinone derivatives

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This compound is unique due to its specific combination of a pyrrolidinone ring and a polyunsaturated fatty acid chain.

    Bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate: Another compound with a pyrrolidinone ring but with different substituents and properties.

    (2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate:

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVZDBDYJGWCM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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